2-(2-Chlorophenyl)acetohydrazide
Overview
Description
2-(2-Chlorophenyl)acetohydrazide is an organic compound with the molecular formula C8H9ClN2O It is a derivative of acyl hydrazides and is characterized by the presence of a chlorophenyl group attached to an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)acetohydrazide typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:
[ \text{2-chlorobenzaldehyde} + \text{hydrazine hydrate} \rightarrow \text{this compound} ]
The reaction mixture is heated under reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acyl azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acyl azides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-(2-Chlorophenyl)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenyl)acetohydrazide: Similar structure with a bromine atom instead of chlorine.
2-(2-Fluorophenyl)acetohydrazide: Similar structure with a fluorine atom instead of chlorine.
2-(2-Methylphenyl)acetohydrazide: Similar structure with a methyl group instead of chlorine.
Uniqueness
2-(2-Chlorophenyl)acetohydrazide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions and interactions, making the compound distinct from its analogs with different substituents.
Properties
IUPAC Name |
2-(2-chlorophenyl)acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKCRBSHOIAZBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369747 | |
Record name | 2-(2-chlorophenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22631-60-3 | |
Record name | 2-(2-chlorophenyl)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary chemical reaction involving 2-(2-Chlorophenyl)acetohydrazide highlighted in these studies, and what is the significance of the resulting compounds?
A1: The provided research highlights the use of this compound as a building block for synthesizing heterocyclic compounds, specifically oxadiazole derivatives and pyrazolocinnoline derivatives . These heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of potential biological activities, including antimicrobial properties.
Q2: How is this compound characterized in the lab?
A2: The characterization of this compound relies on several spectroscopic techniques. These include: * Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule based on their characteristic vibrational frequencies.* Nuclear Magnetic Resonance Spectroscopy (NMR): Both 1H NMR and 13C NMR are used to determine the structure of the molecule by analyzing the magnetic properties of hydrogen and carbon nuclei, respectively. * Mass Spectrometry (MS): Determines the molecular weight of the compound and provides structural information through fragmentation patterns. ,
Q3: Can you elaborate on the reported biological activity of the compounds derived from this compound?
A3: Research indicates that oxadiazole derivatives synthesized using this compound exhibit promising antibacterial and antifungal activities . These derivatives were tested against a panel of microorganisms using the micro-dilution method, a standard technique for assessing antimicrobial potency. While the specific microorganisms and the extent of activity are not detailed in the provided abstracts, this finding suggests that further exploration of this compound derivatives for drug development could be valuable.
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